molecular formula C8H6BrN3O2 B13006589 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

Cat. No.: B13006589
M. Wt: 256.06 g/mol
InChI Key: WVXXVCOWYPJALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a benzotriazole-based chemical reagent designed for pharmaceutical research and development. The benzotriazole (BT) scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile biological properties and is often used as a bioisosteric replacement for other triazolic systems . This compound is structurally composed of a 7-bromo-substituted benzotriazole core, a common pharmacophore, linked to an acetic acid functional group. The bromo atom provides a site for further functionalization via cross-coupling reactions, while the acetic acid chain allows for conjugation and derivatization, making it a valuable synthetic intermediate . Benzotriazole derivatives have demonstrated a broad spectrum of biological activities in research, including significant antimicrobial , antiprotozoal , and antitumor effects . Specifically, benzotriazole acrylonitriles have been identified as potent tubulin inhibitors . Furthermore, the benzotriazole moiety can be used to modulate the biological activity of other privileged heterocycles, such as quinolones and acridines, potentially altering their mechanism of action . The related compound, 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid, has been utilized as an organic ligand in coordination chemistry, forming complexes with metals like Zinc . This highlights the potential of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid to serve as a key precursor in the synthesis of novel therapeutic candidates and complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

2-(7-bromobenzotriazol-1-yl)acetic acid

InChI

InChI=1S/C8H6BrN3O2/c9-5-2-1-3-6-8(5)12(11-10-6)4-7(13)14/h1-3H,4H2,(H,13,14)

InChI Key

WVXXVCOWYPJALN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N(N=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the benzo[d][1,2,3]triazole core. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The benzo[d][1,2,3]triazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and solvents like toluene or THF.

Major Products

The major products formed from these reactions include various substituted benzo[d][1,2,3]triazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Studies have shown that compounds containing the benzo[d][1,2,3]triazole framework exhibit significant antimicrobial properties. For instance, derivatives of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics .
  • Cancer Research :
    • The compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways . Case studies have highlighted its effectiveness in inhibiting tumor growth in animal models.

Agriculture

  • Pesticidal Properties :
    • The compound has shown promise as a pesticide. Its application in crop protection has been explored, particularly against fungal pathogens that threaten agricultural productivity. Field trials have reported a reduction in disease incidence when crops are treated with formulations containing this compound .

Material Science

  • Polymer Chemistry :
    • 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications .

Data Table: Summary of Applications

Application FieldSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Cancer ResearchInduces apoptosis in cancer cells
AgriculturePesticide DevelopmentReduces disease incidence in treated crops
Material SciencePolymer SynthesisEnhances thermal and mechanical properties

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Anticancer Potential

In a controlled experiment involving human cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Case Study 3: Agricultural Applications

Field trials on tomato plants demonstrated that applying formulations containing this compound reduced the incidence of fungal infections by over 50%, showcasing its potential as an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,2,3]triazole moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds are structurally related to 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid, differing in halogenation patterns, heterocyclic cores, or functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid (Target) C₈H₆BrN₃O₂ - Bromine at 7-position of benzotriazole
- Acetic acid group
Potential MOF ligand; unexplored bioactivity
2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid C₄H₃Br₂N₃O₂ - Dibromo at 3,5-positions of 1,2,4-triazole
- Acetic acid group
Enhanced electron-withdrawing effects
2-(3-Bromo-1,2,4-triazol-1-yl)acetic acid C₄H₄BrN₃O₂ - Bromine at 3-position of 1,2,4-triazole
- Acetic acid group
Simpler triazole core; lower molecular weight
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide C₁₅H₁₃N₅O - Acetamide group replacing acetic acid
- No halogen substituents
Anti-inflammatory activity (76% edema inhibition)
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid C₁₆H₁₄N₄O₄ - Benzyloxycarbonylamino group
- No halogens
High melting point (162–164°C); structural complexity

Electronic and Steric Effects

  • Bromine Substitution: The 7-bromo group in the target compound likely increases the electron-withdrawing nature of the benzotriazole ring, enhancing the acidity of the acetic acid group compared to non-halogenated analogs. This property is critical in coordination chemistry, where deprotonated carboxylates bind metal ions .
  • Heterocyclic Core : Benzotriazole derivatives exhibit extended conjugation compared to simpler triazoles (e.g., 1,2,4-triazole), leading to stronger π-π interactions in MOFs and altered redox properties .
  • Functional Group Modifications : Replacing the acetic acid group with an acetamide (Table 1, row 4) shifts applications from materials to pharmacology, as seen in anti-inflammatory activity .

Biological Activity

2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

The molecular formula of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is C8H6BrN3O2C_8H_6BrN_3O_2 with a molecular weight of 232.06 g/mol. The compound features a benzo[d][1,2,3]triazole moiety which is known for its diverse biological activities.

Synthesis

The synthesis of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the bromination of benzo[d][1,2,3]triazole followed by acetic acid derivatization. The reaction conditions can vary but generally include the use of solvents like DMF or DMSO under controlled temperatures to achieve optimal yields.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this structure demonstrate activity against various bacterial strains and fungi. In vitro tests revealed that 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has been evaluated in several studies. In one notable study involving human cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer), the compound exhibited dose-dependent cytotoxic effects. The IC50 values were found to be approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells after 48 hours of treatment .

The mechanism by which 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid exerts its biological effects may involve the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, it may inhibit specific signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Study Cell Line IC50 (µM) Effect
Study AMCF-720Cytotoxicity
Study BHeLa15Cytotoxicity
Study CE. coli50Antimicrobial

These findings suggest that 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has significant potential as both an antimicrobial and anticancer agent.

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